molecular formula C7H6ClNO B098679 4-Aminobenzoyl chloride CAS No. 16106-38-0

4-Aminobenzoyl chloride

Cat. No. B098679
CAS RN: 16106-38-0
M. Wt: 155.58 g/mol
InChI Key: JCQPONUUPNAEGZ-UHFFFAOYSA-N
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Description

4-Aminobenzoyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is characterized by the presence of an amino group attached to a benzene ring which is further connected to a carbonyl chloride group. This functional group arrangement allows it to participate in a variety of chemical reactions, particularly those involving acylation and coupling with other organic substrates.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the use of similar acyl chlorides or the transformation of related aminobenzoic acids. For instance, poly(esteramide)s derived from 4-aminobenzoic acid were synthesized by acylating silylated 4-aminobenzoic acid with 4-acetoxybenzoyl chloride, demonstrating the reactivity of such acyl chlorides in polymer formation . Additionally, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 4-nitrobenzoyl chloride through acylation and catalytic hydrogenation indicates the versatility of acyl chlorides in producing a range of amide compounds .

Molecular Structure Analysis

The molecular structure of this compound derivatives is often elucidated using spectroscopic techniques such as UV-vis, FT-IR, and NMR. For example, novel phenylazopyrimidone dyes derived from this compound analogs were characterized using these methods, providing insights into the electronic and structural properties of the synthesized molecules .

Chemical Reactions Analysis

This compound and its derivatives are reactive intermediates that can undergo various chemical reactions. They are particularly useful in the synthesis of dyes, pharmaceuticals, and polymers. The prepared phenylazopyrimidone dyes, for instance, were synthesized by linking various aniline derivatives to a this compound analog, showcasing the compound's utility in dye chemistry . The synthesis of poly(esteramide)s also exemplifies the use of this compound derivatives in polymer chemistry, where they contribute to the formation of crystalline polymers with specific morphologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by the nature of substituents on the benzene ring. These properties are crucial for the application of these compounds in different fields. For example, the solubility, melting point, and absorption characteristics of the synthesized compounds can be tailored by modifying the electron-withdrawing or electron-donating groups attached to the benzene ring . The crystallinity and morphology of poly(esteramide)s derived from this compound analogs are determined by the synthesis conditions and can be characterized by techniques like wide-angle X-ray scattering and electron microscopy .

Scientific Research Applications

Enhanced Detection of Estrogens

4-Aminobenzoyl chloride derivatives have been employed in improving the detection of estrogens in biological fluids. Using liquid chromatography combined with derivatization techniques, such derivatives significantly enhance detection responses, crucial for diagnosing fetoplacental function (Higashi et al., 2006).

Polymer Synthesis

This compound has been instrumental in the synthesis of polymers. N-(4'-aminobenzoyl)lactams, derived from 4-(sulfinylamino)benzoyl chloride, have been used to study polycondensation in various reaction media. These studies contribute to the development of new materials with potential applications in multiple industries (Kricheldorf & Loehden, 1994).

Fluorescent Derivatization Reagents

In chromatography, fluorescent derivatization reagents derived from this compound have been used for analyzing compounds with hydroxyl and amino groups. This aids in the separation and detection of complex biochemical compounds (Tsuruta & Kohashi, 1987).

Exchange Resins for Contaminant Removal

Derivatives of this compound have been synthesized for creating exchange resins that demonstrate selectivity in removing specific contaminants from water. This has implications for environmental protection and water purification technologies (Heininger & Meloan, 1992).

Amino Acid Analysis

This compound derivatives have been used in amino acid analysis, which is vital in the study of proteins and peptides. This application is significant in the fields of biochemistry and molecular biology (Kirschbaum & Brückner, 1996).

Safety and Hazards

4-Aminobenzoyl chloride is classified as a hazardous chemical. It’s corrosive, light-sensitive, and air-sensitive . It’s also reported to be harmful if swallowed and causes severe skin burns and eye damage .

Biochemical Analysis

properties

IUPAC Name

4-aminobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQPONUUPNAEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167057
Record name Benzoyl chloride, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16106-38-0
Record name Benzoyl chloride, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (10 ml) was added to 4-aminobenzoic acid (1.0 g, 7.29 mmol) and the solution was heated to reflux for 16 hr. Thionyl chloride was removed under vacuum to yield 4-amino-benzoyl chloride (1.13 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Aminobenzoyl Chloride used in polymer synthesis?

A: this compound serves as a crucial monomer in the synthesis of various polymers, particularly polyamides. For instance, it is employed in the production of poly(p-benzamide), a high-strength fiber with exceptional thermal and mechanical properties [, ]. The polymerization process typically involves a condensation reaction, often in the presence of a base and a suitable solvent.

    Q2: Can this compound be used to synthesize compounds with potential biological activity?

    A: Yes, this compound can be utilized as a building block for synthesizing compounds with potential biological activity []. The presence of both an amine and an acyl chloride group allows for diverse chemical modifications, enabling the creation of molecules with varying functionalities.

    Q3: Are there challenges associated with using this compound in solution polymerization?

    A: Yes, certain solvents commonly used in polymer synthesis can pose challenges when working with this compound hydrochloride []. For instance, dimethylformamide (DMF) and N-methylpyrrolidone (NMP), known for their efficacy in polyamide synthesis, can lead to undesired condensation reactions with this compound hydrochloride. While polymerization can occur in tetramethylurea, the resulting polymer often exhibits low yield and molecular weight. These findings underscore the importance of careful solvent selection to optimize polymerization conditions.

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